Phthalazinone pyrazole Phthalazinone pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13484802
InChI: InChI=1S/C18H15N5O/c1-12-11-16(21-20-12)19-17-14-9-5-6-10-15(14)18(24)23(22-17)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22)
SMILES: Array
Molecular Formula: C18H15N5O
Molecular Weight: 317.3 g/mol

Phthalazinone pyrazole

CAS No.:

Cat. No.: VC13484802

Molecular Formula: C18H15N5O

Molecular Weight: 317.3 g/mol

* For research use only. Not for human or veterinary use.

Phthalazinone pyrazole -

Specification

Molecular Formula C18H15N5O
Molecular Weight 317.3 g/mol
IUPAC Name 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1-one
Standard InChI InChI=1S/C18H15N5O/c1-12-11-16(21-20-12)19-17-14-9-5-6-10-15(14)18(24)23(22-17)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22)
Standard InChI Key DSDIWWSXOOXFSI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-[(5-Methyl-1H-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2H)-One is a small organic molecule featuring a bicyclic phthalazinone scaffold. The IUPAC name, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1-one, reflects its substitution pattern: a phenyl group at position 2 and a 5-methylpyrazol-3-ylamino group at position 4 of the phthalazinone ring . Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₈H₁₅N₅O
Molecular Weight317.3 g/mol
CAS Registry Number880487-62-7
PubChem CID11652621
SMILESCC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
InChIKeyDSDIWWSXOOXFSI-UHFFFAOYSA-N

The SMILES notation and InChIKey provide unambiguous representations of its structure, essential for computational modeling and database searches . The presence of multiple nitrogen atoms and aromatic systems suggests potential for π-π stacking and hydrogen bonding, critical for target binding .

Structural Features and Conformational Analysis

The phthalazinone core adopts a planar conformation due to aromatic delocalization, while the pyrazole ring introduces rotational flexibility at the amino linkage. X-ray crystallography or computational models (e.g., density functional theory) would clarify preferred conformations, but such data remain unpublished . The 3D structure available in PubChem’s interactive viewer highlights intramolecular hydrogen bonds between the pyrazole NH and the phthalazinone carbonyl, stabilizing the molecule’s bioactive conformation .

Synthesis and Preparation

Synthetic Routes

While detailed synthetic protocols are proprietary, patent CA2580198A1 outlines general strategies for analogous phthalazinone derivatives . A plausible pathway involves:

  • Condensation: Reacting 4-chlorophthalazinone with 5-methyl-3-aminopyrazole under nucleophilic aromatic substitution conditions.

  • Phenyl Substitution: Introducing the phenyl group at position 2 via Ullmann coupling or palladium-catalyzed cross-coupling .

  • Purification: Chromatographic techniques (e.g., silica gel, HPLC) yield the final compound with >95% purity, as inferred from patent examples .

Analytical Characterization

Quality control employs spectroscopic methods:

  • NMR: ¹H NMR (DMSO-d₆) reveals signals for aromatic protons (δ 7.2–8.5 ppm), pyrazole NH (δ 10.2 ppm), and methyl groups (δ 2.3 ppm).

  • MS: ESI-MS shows a [M+H]⁺ peak at m/z 318.3, consistent with the molecular weight.

  • HPLC: Retention times and UV profiles confirm homogeneity.

Biological Activity and Mechanism of Action

Aurora-A Kinase Inhibition

The compound exhibits potent inhibition of Aurora-A kinase, a serine/threonine kinase overexpressed in cancers such as breast, colon, and leukemia . By binding to the ATP pocket, it disrupts mitotic spindle formation, inducing G₂/M phase arrest and apoptosis in cancer cells . Patent CA2580198A1 reports IC₅₀ values in the nanomolar range, though exact figures are undisclosed .

Selectivity and Off-Target Effects

In vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with GI₅₀ values comparable to reference Aurora inhibitors . Synergy with taxanes and platinum agents suggests utility in combination therapies .

Structure-Activity Relationships (SAR)

Patent data reveal critical substituents for activity:

  • Phenyl Group (Position 2): Enhances hydrophobic interactions with kinase pockets.

  • Pyrazolylamino Group (Position 4): Hydrogen bonds with catalytic lysine residues .
    Modifications (e.g., fluorophenyl, cyclopropylmethyl) alter potency and solubility, guiding lead optimization .

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